1-methyl-N-(5-methyl-2-phenylmethoxyphenyl)pyrazole-4-carboxamide
Description
1-methyl-N-(5-methyl-2-phenylmethoxyphenyl)pyrazole-4-carboxamide is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This specific compound is characterized by its unique structure, which includes a pyrazole ring substituted with a carboxamide group and a phenylmethoxyphenyl moiety. The compound’s structure imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
1-methyl-N-(5-methyl-2-phenylmethoxyphenyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-14-8-9-18(24-13-15-6-4-3-5-7-15)17(10-14)21-19(23)16-11-20-22(2)12-16/h3-12H,13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHNLCLABYLIOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC=CC=C2)NC(=O)C3=CN(N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(5-methyl-2-phenylmethoxyphenyl)pyrazole-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of a 1,3-diketone with hydrazine or its derivatives. For instance, the reaction of 1-phenyl-3-methyl-1,3-diketone with hydrazine hydrate under reflux conditions yields the corresponding pyrazole.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate amine, such as methylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Substitution with Phenylmethoxyphenyl Moiety: The final step involves the substitution of the pyrazole derivative with a phenylmethoxyphenyl group. This can be achieved through a nucleophilic aromatic substitution reaction, where the pyrazole derivative reacts with a phenylmethoxyphenyl halide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of 1-methyl-N-(5-methyl-2-phenylmethoxyphenyl)pyrazole-4-carboxamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(5-methyl-2-phenylmethoxyphenyl)pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylmethoxyphenyl moiety, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Potassium carbonate in DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
1-methyl-N-(5-methyl-2-phenylmethoxyphenyl)pyrazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-methyl-N-(5-methyl-2-phenylmethoxyphenyl)pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes involved in various physiological and pathological processes.
Comparison with Similar Compounds
Similar Compounds
1-methyl-N-(5-methyl-2-phenylmethoxyphenyl)pyrazole-3-carboxamide: Similar structure but with the carboxamide group at a different position on the pyrazole ring.
1-methyl-N-(5-methyl-2-phenylmethoxyphenyl)pyrazole-5-carboxamide: Another positional isomer with the carboxamide group at the 5-position.
1-methyl-N-(5-methyl-2-phenylmethoxyphenyl)pyrazole-4-sulfonamide: Contains a sulfonamide group instead of a carboxamide group.
Uniqueness
1-methyl-N-(5-methyl-2-phenylmethoxyphenyl)pyrazole-4-carboxamide is unique due to its specific substitution pattern and the presence of both a carboxamide group and a phenylmethoxyphenyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
